molecular formula C4H8ClF3N2O2 B6268980 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride CAS No. 1955520-96-3

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride

Cat. No.: B6268980
CAS No.: 1955520-96-3
M. Wt: 208.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a synthetic organic compound classified as an acetamide derivative. It is characterized by the presence of an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves several steps:

    Formation of 2,4,6-trifluorobenzylamine: This is achieved by reacting 2,4,6-trifluorobenzyl chloride with ammonia.

    Acylation: The resulting 2,4,6-trifluorobenzylamine is then acylated with acetic anhydride to form 2,4,6-trifluoro-N-(2,2,2-trifluoroethoxy)acetamide.

    Hydrolysis and Neutralization: The acetamide is hydrolyzed and neutralized with hydrochloric acid to yield this compound[][2].

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes:

    Large-scale acylation: Using industrial-grade acetic anhydride and 2,4,6-trifluorobenzylamine.

    Efficient hydrolysis: Employing continuous flow reactors for hydrolysis and neutralization steps to enhance efficiency and scalability[][2].

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide
  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
  • 2-amino-N-(2,2,2-trifluoroethoxy)acetamide

Uniqueness

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is unique due to its trifluoroethoxy substituent, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research for developing compounds with enhanced bioavailability and efficacy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves the reaction of 2-aminoacetamide with 2,2,2-trifluoroethanol in the presence of hydrochloric acid.", "Starting Materials": [ "2-aminoacetamide", "2,2,2-trifluoroethanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-aminoacetamide in water, add 2,2,2-trifluoroethanol dropwise with stirring.", "Add hydrochloric acid to the reaction mixture and stir for several hours at room temperature.", "Filter the resulting solid and wash with water to obtain 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride as a white crystalline solid." ] }

CAS No.

1955520-96-3

Molecular Formula

C4H8ClF3N2O2

Molecular Weight

208.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.